3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid
Description
3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and a pyrazole ring
Properties
IUPAC Name |
3-bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-17(7-10-6-16-18(2)8-10)9-12-4-3-11(14(19)20)5-13(12)15/h3-6,8H,7,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHEOWEANUMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CC2=C(C=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzoic acid derivative, followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring and bromine atom but lacks the benzoic acid moiety.
4-Bromo-3-nitrobenzoic acid: Similar in structure but contains a nitro group instead of the pyrazole ring.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Contains the pyrazole ring and is used in similar synthetic applications.
Uniqueness
3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid is unique due to the combination of its bromine atom, benzoic acid moiety, and pyrazole ring, which confer distinct chemical reactivity and biological activity. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
